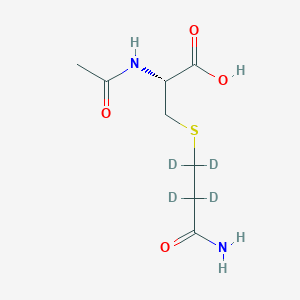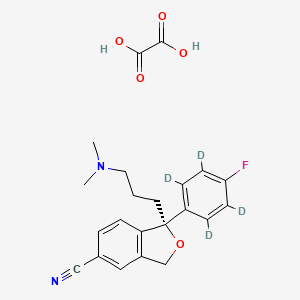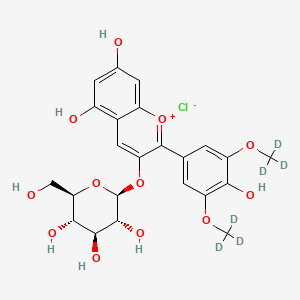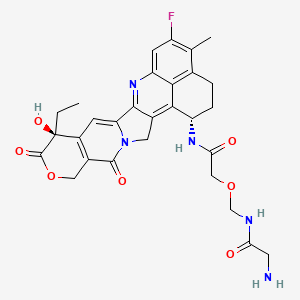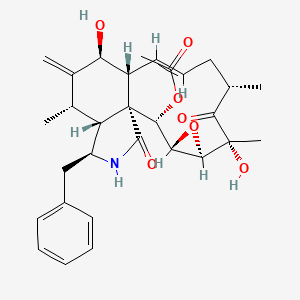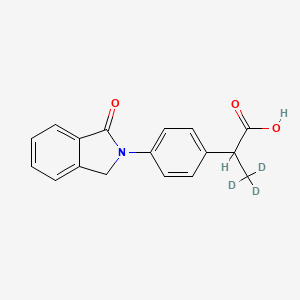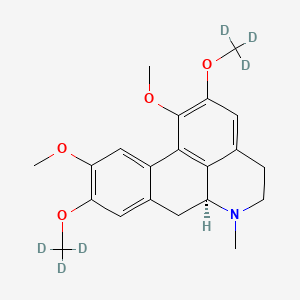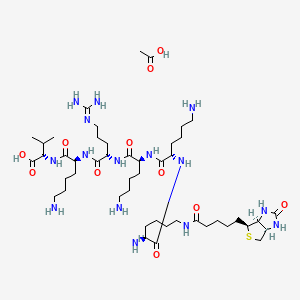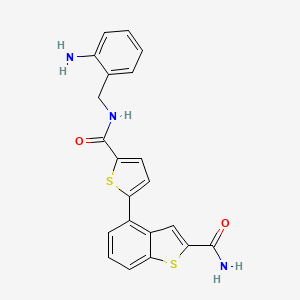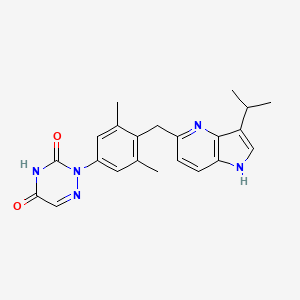
THR-beta agonist 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THR-beta agonist 5 is a selective thyroid hormone receptor-beta agonist. Thyroid hormones play a crucial role in regulating metabolism, growth, and development. The thyroid hormone receptor-beta isoform is primarily expressed in the liver and is responsible for many of the beneficial effects of thyroid hormones on lipid metabolism and cholesterol regulation .
Méthodes De Préparation
The synthesis of THR-beta agonist 5 involves several steps, including the formation of heterocyclic compounds. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve optimizing reaction conditions to increase yield and purity. For example, a patent describes the preparation of a heterocyclic THR-beta receptor agonist compound, which involves multiple steps of chemical reactions and purification processes .
Analyse Des Réactions Chimiques
THR-beta agonist 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound may undergo oxidation to form a more oxidized derivative or reduction to form a reduced derivative .
Applications De Recherche Scientifique
THR-beta agonist 5 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat nonalcoholic steatohepatitis (NASH) and other metabolic disorders. The compound has shown promise in reducing liver fat and improving lipid metabolism . In biology, it is used to study the role of thyroid hormone receptors in various physiological processes. In industry, it may be used in the development of new therapeutic agents targeting thyroid hormone pathways .
Mécanisme D'action
The mechanism of action of THR-beta agonist 5 involves its selective binding to the thyroid hormone receptor-beta isoform. This binding activates the receptor, leading to the modulation of gene expression involved in lipid metabolism and cholesterol regulation. The molecular targets include genes involved in fatty acid oxidation and mitochondrial biogenesis . The pathways involved are primarily related to thyroid hormone signaling and metabolic regulation .
Comparaison Avec Des Composés Similaires
THR-beta agonist 5 is unique in its high selectivity for the thyroid hormone receptor-beta isoform. Similar compounds include resmetirom (MGL-3196) and eprotirome (KB2115), which also target the thyroid hormone receptor-beta but may differ in their chemical structure and pharmacokinetic properties . This compound stands out due to its specific binding affinity and potential therapeutic applications in metabolic disorders .
Propriétés
Formule moléculaire |
C22H23N5O2 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-[3,5-dimethyl-4-[(3-propan-2-yl-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl]phenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C22H23N5O2/c1-12(2)18-10-23-19-6-5-15(25-21(18)19)9-17-13(3)7-16(8-14(17)4)27-22(29)26-20(28)11-24-27/h5-8,10-12,23H,9H2,1-4H3,(H,26,28,29) |
Clé InChI |
CWCCBORCBHQGNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC2=NC3=C(C=C2)NC=C3C(C)C)C)N4C(=O)NC(=O)C=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


